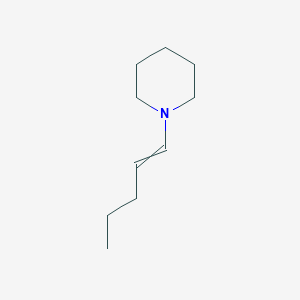
1-(Pent-1-en-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pent-1-en-1-yl)piperidine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(Pent-1-en-1-yl)piperidine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a candidate for drug discovery.
- Anticancer Activity: Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. The enamine functionality may enhance interactions with specific cellular targets that are crucial for tumor growth inhibition .
- Neurological Applications: Piperidine derivatives are known to influence neurotransmitter systems. Research indicates that this compound could modulate dopamine and serotonin receptors, which may have implications for treating neurological disorders .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Heterocycles: this compound can be used in the synthesis of more complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The alkene functionality can undergo reactions such as cycloaddition or hydrosilylation to form diverse products .
- Reactivity in Catalysis: The presence of the piperidine ring enhances the nucleophilicity of the compound, making it useful in catalytic reactions where it can act as a ligand or catalyst precursor .
Materials Science
Recent studies have explored the use of this compound in developing new materials:
Propriétés
Numéro CAS |
49845-25-2 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1-pent-1-enylpiperidine |
InChI |
InChI=1S/C10H19N/c1-2-3-5-8-11-9-6-4-7-10-11/h5,8H,2-4,6-7,9-10H2,1H3 |
Clé InChI |
PABFBVIKZYEEME-UHFFFAOYSA-N |
SMILES |
CCCC=CN1CCCCC1 |
SMILES canonique |
CCCC=CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















